Cas no 1028332-34-4 (5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol)

5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol is a heterocyclic compound featuring a fused thiazolopyrimidine core with sulfanyl and hydroxyl functional groups. Its unique structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both sulfhydryl and hydroxyl groups enhances its versatility in nucleophilic and electrophilic reactions, facilitating the development of biologically active derivatives. This compound exhibits potential as a precursor for antimicrobial, antiviral, or enzyme-inhibiting agents due to its ability to interact with biomolecular targets. Its stability under standard conditions further supports its utility in research and industrial applications.
5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol structure
1028332-34-4 structure
商品名:5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol
CAS番号:1028332-34-4
MF:C5H3N3OS2
メガワット:185.226817369461
MDL:MFCD18642514
CID:5053681

5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol 化学的及び物理的性質

名前と識別子

    • 5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol
    • 5-sulfanylidene-4H-[1,3]thiazolo[5,4-d]pyrimidin-7-one
    • 5-Mercaptothiazolo[5,4-d]pyrimidin-7-ol
    • 5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol
    • MDL: MFCD18642514
    • インチ: 1S/C5H3N3OS2/c9-3-2-4(11-1-6-2)8-5(10)7-3/h1H,(H2,7,8,9,10)
    • InChIKey: OZJQUKPANHQMOL-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC2C(NC(NC1=2)=S)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 220
  • トポロジー分子極性表面積: 114
  • 疎水性パラメータ計算基準値(XlogP): 0.7

5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6767548-0.25g
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol
1028332-34-4 95%
0.25g
$650.0 2023-09-01
Enamine
EN300-99943-0.1g
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol
1028332-34-4 95%
0.1g
$457.0 2023-02-10
TRC
B535823-25mg
5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol
1028332-34-4
25mg
$ 250.00 2022-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN21179-100MG
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol
1028332-34-4 95%
100MG
¥ 1,458.00 2023-03-31
Enamine
EN300-99943-1.0g
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol
1028332-34-4 95%
1g
$0.0 2023-06-08
Enamine
EN300-99943-0.5g
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol
1028332-34-4 95%
0.5g
$1025.0 2023-02-10
Enamine
EN300-99943-0.05g
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol
1028332-34-4 95%
0.05g
$306.0 2023-02-10
Enamine
EN300-6767548-0.1g
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol
1028332-34-4 95%
0.1g
$457.0 2023-09-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN21179-5g
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol
1028332-34-4 95%
5g
¥17431.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN21179-250.0mg
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol
1028332-34-4 95%
250.0mg
¥2328.0000 2024-07-28

5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol 関連文献

5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-olに関する追加情報

Introduction to 5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol (CAS No. 1028332-34-4)

5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol, with the chemical identifier CAS No. 1028332-34-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazolo[5,4-d]pyrimidine scaffold, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of a sulfur atom in the thiazole ring and a hydroxyl group at the 7-position introduces unique reactivity and functional properties, making it a valuable scaffold for drug discovery and development.

The [1,3]thiazolo[5,4-d]pyrimidine core is a fused bicyclic system consisting of a thiazole ring connected to a pyrimidine ring. This structural configuration has been extensively studied due to its ability to interact with various biological targets, including enzymes and receptors. The sulfanyl group at the 5-position further enhances the compound's pharmacological potential by contributing to its solubility and binding affinity. Additionally, the hydroxyl group at the 7-position provides a site for further functionalization, allowing for the development of derivatives with enhanced bioactivity.

In recent years, there has been a surge in research focused on developing novel therapeutic agents based on thiazolo[5,4-d]pyrimidine derivatives. These compounds have shown promise in various preclinical studies as potential treatments for diseases such as cancer, inflammation, and infectious disorders. The 5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol (CAS No. 1028332-34-4) has been investigated for its antimicrobial properties, with early studies suggesting that it may exhibit activity against resistant bacterial strains. This is particularly relevant in the context of rising antibiotic resistance worldwide.

One of the most compelling aspects of this compound is its mechanism of action. Studies have indicated that 5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol can interfere with key cellular processes by inhibiting specific enzymes or modulating receptor activity. For instance, research has demonstrated its ability to inhibit kinases involved in cell proliferation and survival pathways. This makes it a promising candidate for developing targeted therapies against various malignancies. Furthermore, its interaction with DNA repair mechanisms has been explored, suggesting potential applications in chemoprevention and treatment strategies.

The synthesis of 5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol (CAS No. 1028332-34-4) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the sulfur atom into the thiazole ring is typically achieved through nucleophilic substitution reactions or cyclization processes. The subsequent functionalization at the 7-position involves hydroxyl group introduction via oxidation or other synthetic strategies. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the compound's structure and purity.

The pharmacokinetic properties of 5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic efficacy and minimizing potential side effects. Preliminary studies have suggested that it exhibits moderate bioavailability following oral administration and has a reasonable half-life in vivo. These findings are essential for determining appropriate dosing regimens and formulation strategies.

In conclusion,5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol (CAS No. 1028332-34-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in treating various diseases underscore its importance as a lead compound for further drug development efforts. As research continues to uncover new insights into its mechanisms of action and pharmacokinetic properties,this compound holds great promise for improving patient outcomes in the future.

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Amadis Chemical Company Limited
(CAS:1028332-34-4)5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol
A1022266
清らかである:99%
はかる:5g
価格 ($):3530.0